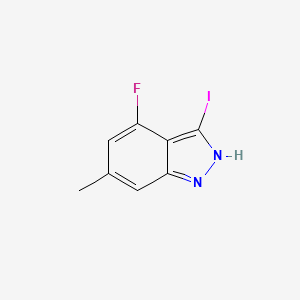

4-fluoro-3-iodo-6-methyl-2H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

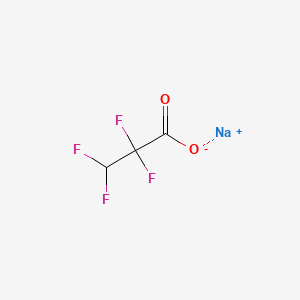

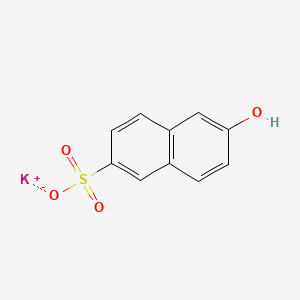

“4-fluoro-3-iodo-6-methyl-2H-indazole” is a chemical compound with the molecular formula C8H6FIN2 . It is a derivative of indazole, a heterocyclic compound that contains a six-membered ring with three nitrogen atoms .

Synthesis Analysis

The synthesis of indazoles, including “4-fluoro-3-iodo-6-methyl-2H-indazole”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “4-fluoro-3-iodo-6-methyl-2H-indazole” can be represented by the InChI code: 1S/C8H6FIN2/c8-4-1-2-5-6 (3-4)10-11-7 (5)9/h1-3H, (H,10,11) . This indicates the presence of fluorine, iodine, and nitrogen atoms in the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-3-iodo-6-methyl-2H-indazole” include a molecular weight of 276.05 . The compound is likely to be a solid at room temperature .Applications De Recherche Scientifique

1. Synthesis and Characterization

A study by (Polo et al., 2016) details the synthesis of tetrahydroindazole derivatives, including compounds related to 4-fluoro-3-iodo-6-methyl-2H-indazole. This research focuses on the efficient synthesis using microwave irradiation, which improves yields and reduces reaction times. The study also covers the in vitro antioxidant activity of these derivatives, noting their potential in various applications.

2. Chemical Reactivity and Structural Analysis

Another study by (Gale & Wilshire, 1973) examines the reactivity of indazole with various compounds. This research offers insights into the chemical behavior of indazole derivatives, including those structurally similar to 4-fluoro-3-iodo-6-methyl-2H-indazole, which is critical for understanding their potential applications in various scientific fields.

3. Application in Fluorophore Development

The work of (Cheng et al., 2016) highlights the use of indazole derivatives in the development of biheteroaryl fluorophores. These compounds exhibit potential for use in in vivo mitochondria imaging, thanks to their excellent photostability and low cytotoxicity, which could revolutionize certain aspects of biological imaging and diagnostics.

4. Antimicrobial Activity

Research by (Abdel-Wahab et al., 2014) demonstrates the antimicrobial efficacy of benzo[g]indazole derivatives, similar in structure to 4-fluoro-3-iodo-6-methyl-2H-indazole. This study offers promising insights into the potential use of these compounds in fighting microbial infections.

5. Structural Analysis and Supramolecular Interactions

The study by (Teichert et al., 2007) explores the structures of NH-indazoles, including fluorinated variants. This research is essential for understanding the molecular and supramolecular structures of indazole derivatives, which can impact their application in various scientific fields.

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-3-iodo-6-methyl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN2/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHVURAVXLLWCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646502 |

Source

|

| Record name | 4-Fluoro-3-iodo-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-iodo-6-methyl-2H-indazole | |

CAS RN |

885522-16-7 |

Source

|

| Record name | 4-Fluoro-3-iodo-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

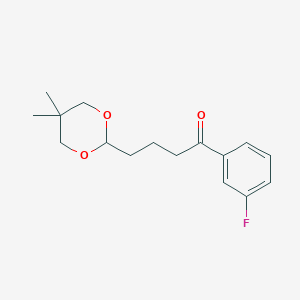

![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)